

Application Notes and Protocols for Gfp150 (tfa) In Vivo Administration

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Compound of Interest		
Compound Name:	Gfp150 (tfa)	
Cat. No.:	B15142561	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The product "**Gfp150** (**tfa**)" (CAS No. 2366176-90-9) is identified as a modified Green Fluorescent Protein (GFP) used as a research reagent for labeling proteins, not as a therapeutic agent. The following application notes and protocols are generalized for the in vivo administration of a fluorescent protein reagent in animal models for research purposes such as biodistribution, cell tracking, and as a reporter. No efficacy or pharmacokinetic data for **Gfp150** (**tfa**) as a therapeutic drug was found in the public domain.

Introduction to Gfp150 (tfa) as a Research Tool

Gfp150 (tfa) is a variant of Green Fluorescent Protein (GFP). The "150" designation commonly refers to the 150th amino acid position in the protein, a site often used for modification, such as the incorporation of unnatural amino acids for specific labeling or functional studies[1][2][3][4]. The "(tfa)" indicates that the protein is supplied as a trifluoroacetate salt, a common counterion for purified peptides and proteins resulting from synthesis and purification processes[5][6][7][8].

In animal models, GFP and its variants are powerful tools for visualizing biological processes in real-time. Applications include tracking the localization and migration of cells, monitoring gene expression, and assessing the efficiency of gene editing or delivery vehicles in vivo[9][10][11]. The administration of a purified GFP protein, such as **Gfp150** (**tfa**), is typically performed to study its distribution, clearance, and uptake by specific tissues or cells, or to serve as a control or standard for imaging studies.



Quantitative Data for In Vivo Imaging of GFP

The primary quantitative data associated with the in vivo use of GFP relates to its spectral properties for imaging. The following table summarizes key parameters for enhanced GFP (eGFP), a common variant.

Parameter	Value	Notes
Excitation Wavelength (Max)	~488 nm	Optimal for most laser-based imaging systems.
Emission Wavelength (Max)	~509 nm	The peak of the fluorescence spectrum.
Common Imaging Modalities	In Vivo Imaging Systems (IVIS), Confocal Microscopy, Two-Photon Microscopy	The choice of modality depends on the desired resolution and depth of penetration.
Typical In Vivo Half-life	Varies (minutes to hours)	Highly dependent on the route of administration, protein stability, and animal model. For purified proteins, clearance is generally rapid.

Experimental Protocols General Protocol for Systemic Administration of a Fluorescent Protein in a Mouse Model

This protocol provides a general guideline for a single intravenous (IV) injection of a purified fluorescent protein like **Gfp150 (tfa)** to assess its biodistribution.

Materials:

- Gfp150 (tfa) protein
- Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4



- Mouse strain (e.g., C57BL/6 or BALB/c)
- Insulin syringes with 29-31G needles
- · Restraining device for mice
- In Vivo Imaging System (e.g., IVIS)

Procedure:

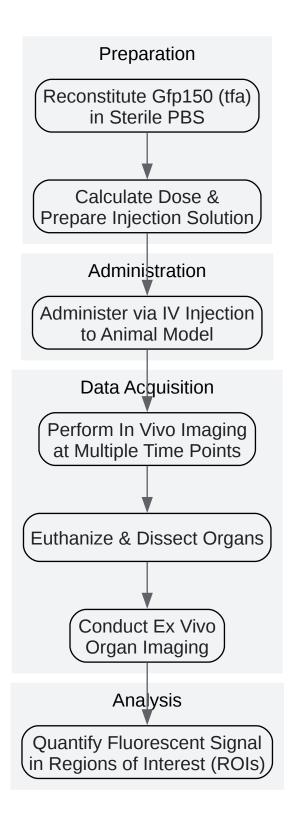
- Reconstitution: Carefully reconstitute the lyophilized Gfp150 (tfa) protein in sterile PBS to a
 desired stock concentration (e.g., 1 mg/mL). Mix gently by pipetting up and down or brief
 vortexing. Avoid vigorous shaking to prevent denaturation.
- Animal Preparation: Acclimatize mice to the laboratory environment for at least 7 days. For imaging, it may be necessary to use mice with light-colored or shaved fur to reduce signal interference.
- Dose Calculation: Prepare the final injection solution by diluting the stock solution in sterile PBS. A typical dose for a fluorescent protein might range from 1 to 10 mg/kg body weight.
 For a 25g mouse receiving a 5 mg/kg dose, you would inject 125 μg of the protein. The total injection volume should be around 100-200 μL.
- Administration:
 - Warm the injection solution to room temperature.
 - Place the mouse in a restraining device, allowing access to the tail.
 - Swab the tail with 70% ethanol to dilate the lateral tail vein.
 - Carefully insert the needle into the vein and slowly inject the protein solution.
 - Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- In Vivo Imaging:



- At predetermined time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr),
 anesthetize the mouse using isoflurane.
- Place the anesthetized mouse in the in vivo imaging system.
- Acquire fluorescent images using the appropriate excitation and emission filter sets for GFP (e.g., 480 nm excitation, 520 nm emission).
- Acquire a brightfield image for anatomical reference.
- Data Analysis:
 - Use the imaging software to overlay the fluorescent and brightfield images.
 - Define regions of interest (ROIs) over specific organs or the whole body to quantify the fluorescent signal (radiant efficiency or photons/sec).
 - Analyze the change in signal intensity over time to assess the protein's distribution and clearance kinetics.
- Ex Vivo Analysis (Optional):
 - At the final time point, euthanize the mouse.
 - Dissect key organs (liver, spleen, kidneys, lungs, heart, etc.).
 - Arrange the organs in the imaging system and acquire a final fluorescent image to confirm biodistribution with higher sensitivity.

Diagrams and Visualizations Experimental Workflow for In Vivo Protein Biodistribution





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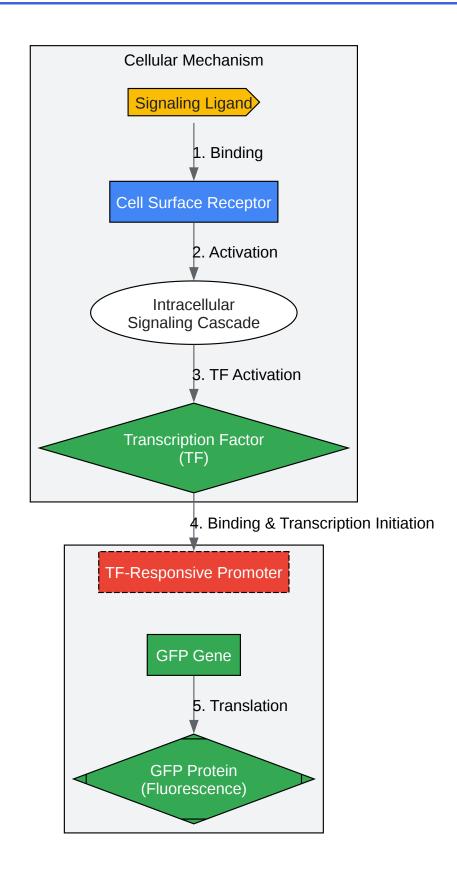
Caption: Workflow for an in vivo biodistribution study of a fluorescent protein.



Principle of a GFP-Based Signaling Pathway Reporter

Since **Gfp150 (tfa)** is not known to modulate a specific signaling pathway, this diagram illustrates how GFP is commonly used as a reporter to visualize the activation of a pathway.





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Caption: Using GFP as a reporter for signaling pathway activation.



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